N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
Compounds with a benzo[d]thiazol-2-yl moiety are known to possess a wide range of properties and applications . They have been used in the treatment of various diseases including cancer, bacterial infections, convulsions, diabetes, and fungal infections .
Synthesis Analysis
The synthesis of benzothiazole derivatives has received much attention . They are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are typically analyzed using various techniques such as UV, IR, and mass spectral data .
Scientific Research Applications
Antimicrobial Applications
N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide and its derivatives have shown significant antimicrobial properties. A study by El‐Wahab et al. (2014) revealed that coumarin–thiazole derivatives exhibit strong antimicrobial effects when incorporated into polymers, particularly in a polyurethane varnish formula, suggesting potential use in antimicrobial coatings (El‐Wahab et al., 2014).
Anticancer and Antiviral Activity
Research by Al-Soud et al. (2010) highlights the potential of benzothiazole derivatives in inhibiting cancer and HIV. They found that certain derivatives exhibited notable antiproliferative activity against human tumor-derived cell lines and were evaluated for anti-HIV activity, although no significant activity against HIV was observed (Al-Soud et al., 2010).
DNA Binding and Anticancer Properties
González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes containing benzothiazole derivatives. They found these complexes exhibit strong DNA binding and cleaving abilities, leading to cell death primarily by apoptosis. This indicates their potential as anticancer agents (González-Álvarez et al., 2013).
Corrosion Inhibition
Research by Ammal et al. (2018) and Yadav et al. (2015) demonstrated the effectiveness of benzothiazole derivatives as corrosion inhibitors. They found these compounds provide protective layers against corrosion in specific environments, making them suitable for industrial applications (Ammal et al., 2018) (Yadav et al., 2015).
Fluorescence and Sensing Applications
Chen et al. (2017) synthesized a novel rhodamine B derivative of benzothiazole, which showed high sensitivity and selectivity toward Fe3+ ions. This suggests its potential as a fluorescent probe in various applications, including intracellular imaging (Chen et al., 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to possess a wide range of properties and applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal activities .
Mode of Action
Benzothiazole derivatives are known to be highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c18-27(24,25)12-7-5-11(6-8-12)9-10-19-15(22)16(23)21-17-20-13-3-1-2-4-14(13)26-17/h1-8H,9-10H2,(H,19,22)(H2,18,24,25)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAULCMRWCBOAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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